molecular formula C23H30N2O5S B2977225 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921996-15-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2977225
CAS No.: 921996-15-8
M. Wt: 446.56
InChI Key: UMCHACRRSCFFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a chemically sophisticated small molecule featuring a distinctive benzoxazepin core structure fused with a benzenesulfonamide pharmacophore. This molecular architecture is characteristic of compounds investigated for their potential as ion-channel ligands and neuromodulators, according to recent patent literature . The compound's structure comprises a 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin scaffold linked through an amide bond to a 3-methyl-4-propoxybenzenesulfonamide group, creating a multifunctional molecule with potential for diverse receptor interactions. Similar structural analogs documented in public chemical databases demonstrate the research significance of this chemotype . MAIN APPLICATIONS AND RESEARCH VALUE: This compound demonstrates significant potential in pharmacological research, particularly as a candidate ion-channel ligand with possible applications in pain pathway modulation and neurological disorder research . The structural features align with compounds described in patent literature showing promise for investigating neuropathic pain conditions, inflammatory pain states, migraine pathophysiology, and neurodegenerative disease mechanisms . The presence of both the benzoxazepin core and benzenesulfonamide moiety suggests potential bioactivity relevant to inflammatory conditions, with possible applications in research models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease . The propoxy extension at the 4-position of the benzenesulfonamide component may enhance membrane permeability and bioavailability, making it particularly valuable for in vitro pharmacological studies and mechanism of action research. MECHANISM OF ACTION INSIGHTS: While the exact mechanism of action for this specific compound requires further research, structural analogs featuring the benzo[b][1,4]oxazepin core have been identified as potential ion-channel ligands, suggesting possible activity against various neuronal receptors and channel proteins . The benzenesulfonamide group is a privileged structure in medicinal chemistry known to confer binding affinity for multiple enzyme families and receptor types. The synergistic combination of these structural elements creates a compound with potential multifunctional activity, possibly acting through modulation of ion channel function or enzyme inhibition pathways relevant to neurological and inflammatory conditions . Researchers are exploring these mechanisms in preclinical models of disease to better understand its full therapeutic potential. RESEARCH GRADE SPECIFICATIONS: This product is provided as a high-purity compound suitable for research applications. As with related chemical entities documented in scientific databases , quality assurance includes confirmation of structural identity and purity assessment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols for experimental compounds.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-12-29-20-11-9-18(13-16(20)3)31(27,28)24-17-8-10-19-21(14-17)30-15-23(4,5)22(26)25(19)7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCHACRRSCFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Structural Characteristics

The compound features a benzo[b][1,4]oxazepine core fused with a sulfonamide group , which enhances its pharmacological profile. The molecular formula is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S, indicating a significant degree of complexity and potential for diverse chemical interactions.

Biological Activity Overview

Research on similar compounds suggests that N-(5-ethyl-3,3-dimethyl-4-oxo) may exhibit various biological activities:

  • Antimicrobial Properties : Many sulfonamide derivatives are known for their antibacterial activity. The sulfonamide moiety allows for interaction with bacterial enzymes, potentially inhibiting their growth.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

The mechanism of action for this compound likely involves interactions with various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrases, which are crucial in regulating physiological processes like pH balance and fluid homeostasis.

Synthesis Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo) typically involves multi-step organic reactions:

  • Formation of the Oxazepine Ring : This step often includes cyclization reactions to construct the core structure.
  • Introduction of Functional Groups : Alkylation reactions introduce ethyl and propoxy groups.
  • Sulfonamide Formation : The final step involves the attachment of the sulfonamide moiety through nucleophilic substitution.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
DexamethasoneSteroidal structureAnti-inflammatory
PhenothiazineContains sulfur atomAntipsychotic

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibited significant inhibition against various bacterial strains. This suggests potential for development as an antibacterial agent.
  • Anti-inflammatory Potential : Research indicated that compounds with similar structural features could effectively inhibit pathways involved in inflammation, highlighting their therapeutic relevance in conditions like arthritis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Parameter Target Compound (CAS 921996-15-8) Allyl-Substituted Analog (CAS 922049-41-0)
Molecular Formula C23H30N2O5S C24H30N2O5S
Molecular Weight (g/mol) 446.6 458.6
5-Position Substituent Ethyl (C2H5) Allyl (C3H5)
Reported Physical Data Not available Not available

Structural Implications of Substituent Variation

Steric and Electronic Effects

  • Ethyl Group (Target Compound): The ethyl substituent is a saturated alkyl chain, contributing moderate steric bulk and lipophilicity. This may enhance metabolic stability compared to unsaturated groups like allyl .
  • This could influence binding interactions in biological systems or susceptibility to oxidative metabolism .

Pharmacokinetic Considerations

  • The allyl group’s larger size and unsaturation may reduce solubility compared to the ethyl analog.
  • The higher molecular weight of the allyl analog (458.6 vs. 446.6 g/mol) could marginally impact bioavailability, though this is speculative without pharmacokinetic studies.

Limitations in Available Data

Neither compound has reported density, melting/boiling points, or safety parameters (e.g., MSDS) . Biological activity data, such as binding affinity or toxicity, are also absent, limiting direct functional comparisons.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized to enhance yield?

  • Answer : Multistep synthesis involving sulfonamide coupling and heterocyclic ring formation is typically employed. For example, amide bond formation via activation of carboxylic acids (e.g., using pivaloyl chloride) or coupling reagents (e.g., HATU) can improve efficiency . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., acetonitrile for polar intermediates). Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is effective for purification, while recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the benzoxazepine and sulfonamide moieties. For example, methine protons in the oxazepine ring appear as doublets near δ 4.5–5.0 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S), while IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Answer : Accelerated stability testing in buffered solutions (pH 1–9) at 40°C/75% RH over 4 weeks identifies hydrolytic cleavage sites (e.g., propoxy group oxidation). HPLC-MS monitors degradation products, with method validation per ICH guidelines (RSD <2% for retention time) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict pharmacokinetic properties?

  • Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) evaluate binding affinities to cytochrome P450 enzymes, while QSAR models correlate logP values (e.g., 3.2) with intestinal permeability. Free energy perturbation (FEP) calculations refine solubility predictions, validated via in vitro Caco-2 assays .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Answer : Systematic replication under standardized conditions (e.g., cell line authentication, serum-free media) minimizes variability. Meta-analysis using random-effects models quantifies heterogeneity (I² >50% indicates high inconsistency). Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) validate target engagement .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

  • Answer : Fragment-based screening (e.g., X-ray crystallography at 1.8 Å resolution) maps interactions between the sulfonamide group and catalytic lysine residues . Alanine scanning mutagenesis of the target protein isolates binding hotspots, while isothermal titration calorimetry (ITC) quantifies ΔG changes (±0.5 kcal/mol) upon methyl group deletion .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

  • Answer : Pre-steady-state kinetics (stopped-flow spectroscopy) measure kcat/KM values for enzyme inhibition. Competitive inhibition is confirmed via Lineweaver-Burk plots intersecting on the y-axis. Fluorescent probes (e.g., TAMRA-labeled substrates) enable real-time monitoring of enzyme activity in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.